N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-methoxy-1H-indole-3-ethylamine, through a Fischer indole synthesis reaction.
Quinoxaline Ring Formation: The next step involves the formation of the quinoxaline ring by reacting the indole derivative with appropriate diketone compounds under controlled conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoxaline ring, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced quinoxaline derivatives, and various substituted compounds with modified functional groups.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its effects on cellular pathways.
Biochemistry: The compound is utilized in biochemical assays to investigate its binding affinity and specificity towards various enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to receptor sites, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares a similar indole structure but differs in the presence of an acetamide group instead of the quinoxaline ring.
5-methoxy-N,N-dimethyltryptamine: Another indole derivative with a methoxy group, but it has a different substitution pattern and lacks the quinoxaline moiety.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its combination of an indole moiety with a quinoxaline ring and a carboxamide group
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-13-3-5-15-14(9-13)12(10-22-15)6-7-21-18(25)11-2-4-16-17(8-11)24-20(27)19(26)23-16/h2-5,8-10,22H,6-7H2,1H3,(H,21,25)(H,23,26)(H,24,27) |
InChI Key |
CNNAXLVACUOUSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
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